molecular formula C17H14N2O5 B1240499 Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide

Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide

Cat. No. B1240499
M. Wt: 326.3 g/mol
InChI Key: YBQNMTCWAUEUQU-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-furanyl)-3-(2-furanylmethylamino)-3-oxoprop-1-en-2-yl]-2-furancarboxamide is a N-acyl-amino acid.

Scientific Research Applications

Synthesis Techniques

Furan-2-carboxylic acid derivatives, including the specific compound , have been synthesized using microwave-assisted conditions. This method, applied to furfural derivatives, includes N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, showcasing a novel approach for the synthesis of ester and amide derivatives containing furan rings. This technique is highlighted by its efficiency and the ability to produce compounds with varied molecular structures, including those with monoamide and ester moieties, as well as diamides and diester bonds (Janczewski, Zieliński, & Kolesińska, 2021).

Pharmaceutical Synthesis

A study demonstrated the use of furan-2-carboxylic acid as a starting material for synthesizing enantiomers of pilocarpine, a muscarinic agonist used in the treatment of glaucoma. This process involved a series of steps including esterification, hydrogenation, and enzymatic hydrolysis. It exemplifies the use of furan derivatives in the synthesis of clinically significant pharmaceuticals (Schmidt et al., 2021).

Biocatalytic Production

Furan carboxylic acids, including derivatives of furan-2-carboxylic acid, have been produced using cofactor-engineered Escherichia coli cells. These engineered biocatalysts have shown high efficiency in the aerobic oxidation of a variety of aromatic aldehydes, demonstrating the potential of biocatalysis in producing valuable chemicals from furan derivatives (Zhang et al., 2020).

Enzymatic Oxidation

An innovative enzymatic process was developed for oxidizing 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical. This method, involving multiple oxidation steps, signifies a significant advance in the use of enzymes for the conversion of furan derivatives into industrially relevant chemicals (Dijkman, Groothuis, & Fraaije, 2014).

Polymer Synthesis

Furan-2-carboxylic acid derivatives have been utilized in the synthesis of bio-based thermosets. Research in this area focuses on the polymerization of these derivatives with other organic compounds, highlighting the potential of furan derivatives in creating renewable materials for various industrial applications (Wilsens et al., 2015).

properties

Product Name

Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide

Molecular Formula

C17H14N2O5

Molecular Weight

326.3 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O5/c20-16(18-11-13-5-2-8-23-13)14(10-12-4-1-7-22-12)19-17(21)15-6-3-9-24-15/h1-10H,11H2,(H,18,20)(H,19,21)/b14-10+

InChI Key

YBQNMTCWAUEUQU-GXDHUFHOSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3

SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3

solubility

47.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide
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Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide
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Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide
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Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide
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Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide
Reactant of Route 6
Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide

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